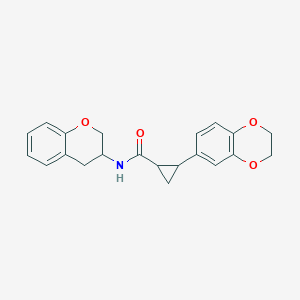![molecular formula C19H26N6O B6753881 1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone](/img/structure/B6753881.png)
1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of both diazaspiro and tetrazole moieties in its structure suggests a range of biological activities, making it a promising candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1,4-diazaspiro[55]undecan-4-yl)-2-(tetrazol-1-yl)ethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone involves its interaction with various molecular targets. The diazaspiro moiety can interact with enzymes and receptors, modulating their activity. The tetrazole group is known to enhance the compound’s binding affinity to certain proteins, thereby influencing cellular pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
1-Benzyl-1,4-diazaspiro[5.5]undecane: Shares the diazaspiro core but lacks the tetrazole moiety.
1-Benzyl-1,4-diazaspiro[5.5]undecane-3,5-dione: Contains additional carbonyl groups, altering its chemical properties and biological activity
Uniqueness: 1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone is unique due to the presence of both the diazaspiro and tetrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-(1-benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-18(14-25-16-20-21-22-25)23-11-12-24(13-17-7-3-1-4-8-17)19(15-23)9-5-2-6-10-19/h1,3-4,7-8,16H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRIDJQWFGLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCN2CC3=CC=CC=C3)C(=O)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one](/img/structure/B6753803.png)
![[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone](/img/structure/B6753814.png)
![3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(9-oxa-2-azaspiro[5.5]undecan-2-yl)propan-1-one](/img/structure/B6753815.png)
![[3-[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]urea](/img/structure/B6753817.png)
![4-fluoro-N-[3-(3-morpholin-4-ylpyrrolidin-1-yl)-3-oxopropyl]benzamide](/img/structure/B6753833.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6753837.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(1H-imidazol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B6753848.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1H-imidazol-5-ylmethyl)acetamide](/img/structure/B6753855.png)

![N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide](/img/structure/B6753876.png)
![4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6753898.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6753901.png)
![1-benzyl-4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B6753907.png)
